molecular formula C6H8N2O2 B097340 Methyl 1-methyl-1H-imidazole-5-carboxylate CAS No. 17289-20-2

Methyl 1-methyl-1H-imidazole-5-carboxylate

Cat. No. B097340
CAS RN: 17289-20-2
M. Wt: 140.14 g/mol
InChI Key: AKDPLDCXQNEMCL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the unexpected synthesis of 1,3-dimethylimidazolium-2-carboxylate, a related compound, was reported when 1-methylimidazole was reacted with dimethyl carbonate, leading to both N-alkylation and C-carboxylation . Similarly, the regioselective synthesis of 1-methyl-1H-imidazoles has been described using Pd-catalyzed direct C-5 arylation with aryl bromides, followed by selective bromination and a Suzuki-type reaction . These methods highlight the versatility and reactivity of imidazole derivatives in forming various substituted products.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite diverse. For example, the crystal structure of 1,3-dimethylimidazolium-2-carboxylate exhibits pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds . In another study, the X-ray crystallography of dichloro bis[1-alkyl-2-(arylazo)imidazole] complexes of ruthenium(II) confirmed the isomeric structures of these compounds . These findings demonstrate the complex and varied nature of the molecular structures that imidazole derivatives can adopt.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit characteristic sharp emission bands and are selectively sensitive to benzaldehyde-based derivatives, indicating potential applications as fluorescence sensors . The antimycotic properties of certain 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles against a variety of pathogens also highlight the biological relevance of these compounds . Furthermore, the cytotoxicity of 4,5-diaryl-1-methyl-1H-imidazoles against human tumor cell lines suggests their potential in cancer therapy .

Scientific Research Applications

  • Methyl 1H-imidazole-1-carboxylate : This is a reagent developed by Heller and Sarpong for the amidation and esterification of carboxylic acids chemoselectively . It can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives .

  • Methyl 1-methyl-2-sulfanyl-1h-imidazole-5-carboxylate : This compound is listed in the Sigma-Aldrich catalog, suggesting it may be used in various chemical reactions or syntheses .

  • Methyl 2- (trichloromethyl)-1H-benzo [d]imidazole-5-carboxylate : This compound is also listed in the Sigma-Aldrich catalog, suggesting it may be used in various chemical reactions or syntheses .

  • Methyl 1H-imidazole-1-carboxylate : This compound is a reagent developed by Heller and Sarpong for the amidation and esterification of carboxylic acids chemoselectively . It can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives .

  • Methyl 1-methylimidazole-5-carboxylate : This compound is listed in the Thermo Scientific catalog . While specific applications are not mentioned, it is likely used in various chemical reactions or syntheses given its listing.

Safety And Hazards

“Methyl 1-methyl-1H-imidazole-5-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDPLDCXQNEMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371686
Record name METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-imidazole-5-carboxylate

CAS RN

17289-20-2
Record name METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Barranco Campos - 2019 - bora.uib.no
… The synthesis of methyl 1-methyl-1H-imidazole-5-carboxylate, starting material for most of the analogues synthesised in this project, was attempted by four slightly different procedures …
Number of citations: 0 bora.uib.no
MJ Wall, C Schubert, CR Illig - Synthesis, 2008 - thieme-connect.com
… both the 4-regioisomer 8a and the 5-regioisomer 8b, using the radical conditions reported by Rapoport [5] for the bromination of methyl 1-methyl-1H-imidazole-5-carboxylate and, …
Number of citations: 6 www.thieme-connect.com
J Emmerich, CJ van Koppen, JL Burkhart… - Journal of Medicinal …, 2017 - ACS Publications
… (9d) Introduction of bromine to methyl 1-methyl-1H-imidazole-5-carboxylate (39) under Wohl–Ziegler conditions, Suzuki coupling, and subsequent reduction led to …
Number of citations: 24 pubs.acs.org
AI Muschko - 2023 - archiv.ub.uni-heidelberg.de
The overexpression of Fibroblast Growth Factor 2 (FGF2) is a well-known phenotype in a number of different cancer types. It acts as a very potent pro-angiogenic mitogen promoting …
Number of citations: 0 archiv.ub.uni-heidelberg.de
JD Vasta - 2015 - search.proquest.com
Collagens are essential structural proteins in all animals. The distinguishing feature of collagens is their triple helix, a motif in which three polypeptide chains are interwoven to form a …
Number of citations: 0 search.proquest.com
J Emmerich - 2017 - publikationen.sulb.uni-saarland.de
… [84] Introduction of bromine to methyl 1-methyl-1H-imidazole-5-carboxylate (105) under Wohl- Ziegler conditions, Suzuki coupling and subsequent reduction led to hydroxymethyl …

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